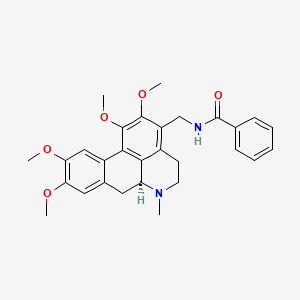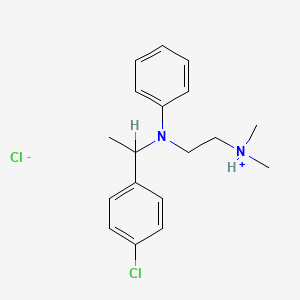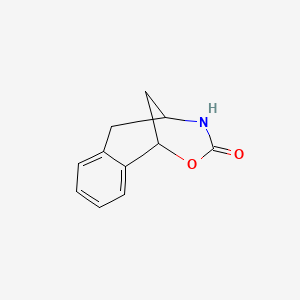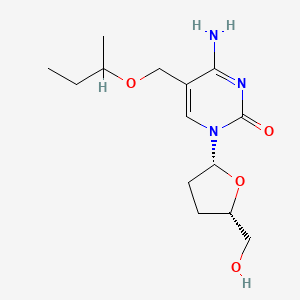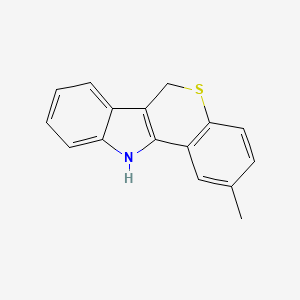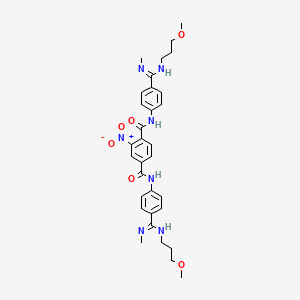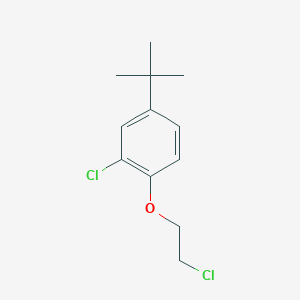
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group, two chlorine atoms, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl₂) to form 4-tert-butyl-2-chlorophenol.
Etherification: The chlorinated phenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The tert-butyl group can be oxidized under specific conditions, and the benzene ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Substitution: Products include derivatives where the chlorine atoms are replaced by other nucleophiles.
Oxidation: Oxidation of the tert-butyl group can yield tert-butyl alcohol derivatives.
Reduction: Reduction of the benzene ring can lead to cyclohexane derivatives.
Scientific Research Applications
4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylbenzyl chloride
- 4-Tert-butyl-2-chlorophenol
- 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene derivatives
Uniqueness
This compound is unique due to the combination of its tert-butyl group, chlorine atoms, and ethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
2051-63-0 |
|---|---|
Molecular Formula |
C12H16Cl2O |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-1-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-4-5-11(10(14)8-9)15-7-6-13/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
XFUFWZSWAIXWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

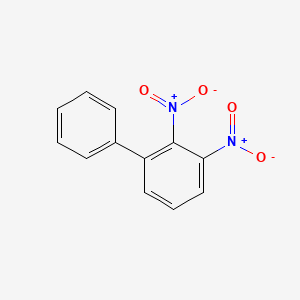
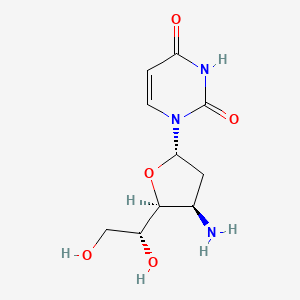
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)

![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
